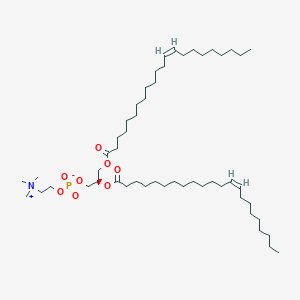

1,2-Didocos-13-enoyl phoshatidylcholine

Description

Properties

IUPAC Name |

[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEURMLKLAEUAY-JFSPZUDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H100NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345798 | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

898.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(22:1(13Z)/22:1(13Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51779-95-4, 76420-81-0 | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Didocos-13-enoyl phoshatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z951826B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biophysical Properties of 1,2-Didocos-13-enoyl Phosphatidylcholine (DEPC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Didocos-13-enoyl-sn-glycero-3-phosphocholine, commonly referred to as DEPC or dierucoyl phosphatidylcholine, is a synthetic phospholipid of significant interest in membrane biophysics and drug delivery research. Its defining characteristic is the presence of two long, monounsaturated acyl chains (22:1), which impart unique properties to lipid bilayers. This technical guide provides a comprehensive overview of the known biophysical properties of DEPC, detailed experimental protocols for their characterization, and a comparative analysis with other common phospholipids.

DEPC's structure, featuring long hydrocarbon chains, makes it particularly suitable for studies involving the reconstitution of transmembrane proteins with large hydrophobic domains, as it can help minimize hydrophobic mismatch. It is also utilized in the formulation of liposomes and other lipid-based nanoparticles for drug delivery applications.

Core Biophysical Properties

Quantitative biophysical data for DEPC is not as extensively documented in the literature as for more common phospholipids like DPPC or DOPC. However, the following information has been compiled from available resources.

General Properties

| Property | Value | Source |

| Synonyms | 1,2-Dierucoyl-sn-glycero-3-phosphocholine, di-C22:1-PC | Internal |

| Chemical Formula | C₅₂H₁₀₀NO₈P | Internal |

| Molecular Weight | 898.33 g/mol | Internal |

| Acyl Chains | Two erucic acid (22:1 Δ13 cis) chains | Internal |

Thermotropic Properties

The phase transition temperature (Tm), the temperature at which a lipid bilayer transitions from a gel-like to a fluid-like state, is a critical parameter. There are conflicting reports in the literature for the Tm of DEPC, which may be attributable to differences in experimental conditions such as hydration level and the specific technique employed.

| Property | Value | Source |

| Phase Transition Temperature (Tm) | 11.1 °C | [1] |

| -15 to -20 °C | [2][3] |

Mechanical and Structural Properties of DEPC Bilayers

Specific experimental values for the area per molecule, compressibility modulus, and bending rigidity of DEPC are not extensively reported. However, the principles of their determination and typical values for other relevant phospholipids are presented to provide context. A study on monounsaturated chains suggests an area per lipid for di22:1PC (DEPC) to be 69.3 ± 0.5 Ų.[4]

| Property | Typical Value (for comparison with other lipids) | Source (for comparative data) |

| Area per Molecule | ~60-70 Ų (in the fluid phase) | [4] |

| Compressibility Modulus (KA) | ~250 mN/m | [5] |

| Bending Rigidity (KC) | ~10⁻¹⁹ to 10⁻²⁰ J | [6][7] |

These properties are crucial for understanding the elasticity and stability of lipid membranes and their interactions with embedded proteins and other molecules.

Experimental Protocols

The following sections detail the standard methodologies used to determine the key biophysical properties of phospholipids like DEPC.

Liposome Preparation

A prerequisite for many biophysical studies is the formation of a homogenous suspension of liposomes. The thin-film hydration method followed by extrusion is a common and effective technique.

Materials:

-

1,2-Didocos-13-enoyl phosphatidylcholine (DEPC) powder

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

-

Dissolve a known quantity of DEPC in the organic solvent in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

-

Further dry the film under a stream of inert gas (e.g., nitrogen or argon) and then under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing or gentle agitation at a temperature above the lipid's Tm. This results in the formation of multilamellar vesicles (MLVs).

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size using a lipid extruder.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of lipids.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the lipid sample undergoes a phase transition, it will either absorb (endothermic) or release (exothermic) heat, resulting in a detectable peak in the DSC thermogram.

Procedure:

-

Prepare a concentrated suspension of DEPC liposomes (typically 10-20 mg/mL).

-

Accurately load a known amount of the liposome suspension into a DSC sample pan.

-

Load an equal volume of the corresponding buffer into a reference pan.

-

Place both pans in the DSC instrument.

-

Run a temperature scan over a range that encompasses the expected phase transition of DEPC (e.g., -30 °C to 40 °C) at a controlled heating rate (e.g., 1-5 °C/min).

-

The temperature at the peak of the endotherm corresponds to the Tm, and the area under the peak is proportional to the enthalpy of transition (ΔH).

Langmuir-Blodgett Trough for Monolayer Studies

This technique is used to determine the area per molecule and the compressibility modulus of a lipid monolayer at an air-water interface.

Principle: A known number of lipid molecules are spread on the surface of an aqueous subphase in a trough. Movable barriers compress the monolayer, and the surface pressure is measured as a function of the area available to the molecules.

Procedure:

-

Fill a clean Langmuir trough with a suitable aqueous subphase.

-

Spread a known amount of DEPC solution in a volatile solvent onto the subphase surface.

-

Allow the solvent to evaporate completely.

-

Compress the monolayer at a constant rate with the movable barriers.

-

Record the surface pressure as a function of the area per molecule.

-

The resulting pressure-area isotherm can be used to determine the area per molecule at a given surface pressure and to calculate the compressibility modulus (KA = -A(dπ/dA)), which is a measure of the monolayer's resistance to compression.

X-ray Scattering

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are used to determine the structure of lipid bilayers, including bilayer thickness and, indirectly, the bending rigidity.

Principle: X-rays are scattered by the electrons in the lipid molecules. The resulting scattering pattern provides information about the electron density profile of the bilayer, from which structural parameters can be derived. Analysis of the diffuse scattering can also provide information about membrane fluctuations, which is related to the bending rigidity.

Procedure:

-

Prepare a sample of oriented lipid multilayers or a suspension of unilamellar vesicles.

-

Expose the sample to a collimated X-ray beam.

-

Record the scattered X-rays on a 2D detector.

-

Analyze the scattering pattern to obtain the electron density profile and determine the bilayer thickness.

-

For bending rigidity, analyze the diffuse scattering to quantify thermal fluctuations of the membrane.

Signaling Pathways and Logical Relationships

DEPC is a synthetic phospholipid primarily used for creating model membranes and is not known to be directly involved in specific cellular signaling pathways. Its utility lies in providing a defined lipid environment for studying the function of reconstituted membrane proteins, which may themselves be part of signaling cascades. The logical relationship of its application is to provide a stable, well-characterized membrane mimic to investigate protein-lipid interactions and the influence of the lipid environment on protein function.

Conclusion

1,2-Didocos-13-enoyl phosphatidylcholine is a valuable tool for researchers in membrane biophysics and drug delivery. Its long, monounsaturated acyl chains provide a unique lipid environment for a variety of applications. While a complete set of quantitative biophysical data for DEPC is not yet available, the experimental protocols outlined in this guide provide a framework for its characterization. Further research is needed to fully elucidate the specific biophysical parameters of DEPC and to expand its application in the study of complex biological membranes and the development of advanced lipid-based technologies.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. crodapharma.com [crodapharma.com]

- 4. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. Temperature Dependence of Structure, Bending Rigidity, and Bilayer Interactions of Dioleoylphosphatidylcholine Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mpikg.mpg.de [mpikg.mpg.de]

An In-depth Technical Guide to 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is a synthetic phospholipid characterized by its long, monounsaturated acyl chains. This unique structural feature imparts distinct biophysical properties that make it a valuable component in various research and pharmaceutical applications. Primarily, DEPC is utilized in the formation of liposomes and the study of lipid bilayers, where its long acyl chains contribute to the stability and fluidity of the membrane structure. This technical guide provides a comprehensive overview of the structure, function, and experimental applications of DEPC, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Structure and Physicochemical Properties

DEPC is a phosphatidylcholine molecule containing two 22-carbon monounsaturated fatty acid chains, specifically erucic acid (22:1), esterified to the sn-1 and sn-2 positions of the glycerol backbone. The phosphocholine head group is attached to the sn-3 position.

Chemical Structure:

Quantitative Data

The biophysical properties of DEPC are crucial for its application in forming stable and functional lipid bilayers. The following table summarizes key quantitative data for DEPC.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₂H₁₀₀NO₈P | [1][2] |

| Molecular Weight | 898.34 g/mol | [1][2] |

| CAS Number | 51779-95-4 | [1][3] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98% | [3] |

| Phase Transition Temp (Tm) | Approximately -15 to -20 °C (gel to liquid-crystalline) | |

| Critical Micelle Conc. (CMC) | Not explicitly found, but expected to be very low (< 1 µM) due to long acyl chains. | [4][5][6][7] |

Function and Applications

The primary function of DEPC lies in its ability to form stable lipid bilayers, making it a key component in the preparation of liposomes and for studying membrane properties[8].

-

Liposome Formulation: DEPC is used to create liposomes for drug delivery systems. The long, unsaturated acyl chains can influence the fluidity and permeability of the liposome membrane, potentially affecting drug release kinetics and stability.

-

Membrane Fluidity Studies: The low phase transition temperature of DEPC ensures that membranes containing it are in a fluid state over a wide range of temperatures, which is useful for studying the dynamics of membrane proteins and other components.

-

Biomimetic Systems: DEPC is employed in the creation of artificial membranes that mimic biological systems, aiding in the investigation of membrane-protein interactions and transport processes[1].

-

Vaccine Development: It can be a component in adjuvant formulations to enhance the immune response to vaccines[1].

Experimental Protocols

Detailed methodologies are critical for the successful application of DEPC in research. Below are protocols for key experiments involving DEPC.

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar vesicles of a defined size.

Materials:

-

1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)

-

Chloroform or a 2:1 chloroform:methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Nitrogen or Argon gas

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amount of DEPC in chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvent under reduced pressure. A water bath set to a temperature slightly above the boiling point of the solvent can be used to facilitate evaporation.

-

Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

-

To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 1-2 hours.

-

-

Hydration:

-

Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of DEPC, although given its low Tm, room temperature is generally sufficient.

-

Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky.

-

-

Extrusion (Size Reduction):

-

Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to one of the syringes of the extruder.

-

Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process will generate unilamellar vesicles (LUVs) with a size distribution centered around the pore size of the membrane.

-

The resulting liposome suspension should be more translucent than the initial MLV suspension.

-

Liposome Preparation via Sonication

This method uses ultrasonic energy to break down MLVs into smaller unilamellar vesicles (SUVs).

Materials:

-

DEPC lipid film (prepared as in section 3.1.1)

-

Hydration buffer

-

Probe sonicator or bath sonicator

-

Ice bath

Procedure:

-

Hydration:

-

Hydrate the dry DEPC film with the appropriate buffer to form an MLV suspension.

-

-

Sonication:

-

Place the vial containing the MLV suspension in an ice bath to dissipate the heat generated during sonication.

-

For probe sonication: Insert the tip of the sonicator into the suspension, ensuring it does not touch the sides or bottom of the vial. Sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes.

-

For bath sonication: Place the sealed vial in the bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes clear.

-

The clarity of the solution is an indicator of the formation of small unilamellar vesicles.

-

-

Centrifugation (Optional):

-

To remove any larger aggregates or titanium particles shed from the probe tip, the sonicated liposome suspension can be centrifuged at high speed (e.g., 15,000 x g for 10 minutes). The supernatant will contain the SUV fraction.

-

Role in Signaling Pathways

While specific signaling pathways directly involving DEPC are not extensively documented, the role of very-long-chain fatty acids (VLCFAs) and the composition of phospholipids in cell signaling are well-established. The erucic acid (22:1) in DEPC places it in the category of lipids containing VLCFAs.

VLCFAs are known to be crucial components of sphingolipids and some phospholipids, particularly in the nervous system[9][10]. The length and saturation of acyl chains in phospholipids can modulate the properties of cellular membranes, influencing the activity of membrane-bound proteins, the formation of lipid rafts, and the generation of lipid second messengers[11][12].

Phospholipids are central to major signaling pathways, such as the phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC) pathways[13]. In these pathways, membrane phospholipids are enzymatically converted into second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG). The specific acyl chain composition of the parent phospholipid can influence the efficiency of these enzymatic reactions and the subsequent downstream signaling events.

The diagram below illustrates a generalized phospholipid signaling pathway and highlights the potential influence of the lipid's acyl chain composition.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,2-Distearoyl-sn-glycero-3-phosphocholine | C44H88NO8P | CID 94190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phospholipid-research-center.com [phospholipid-research-center.com]

- 6. Head group and chain length dependence of phospholipid self-assembly studied by spin-label electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipid Membrane Remodeling by the Micellar Aggregation of Long-Chain Unsaturated Fatty Acids for Sustainable Antimicrobial Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]

- 12. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 13. longdom.org [longdom.org]

A Technical Guide to 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC): Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is a synthetic phospholipid characterized by the presence of two C22:1 erucic acid acyl chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. Extensive lipidomic analyses of natural sources, including erucic acid-rich seeds from the Brassicaceae family, have not identified the natural occurrence of this specific phosphatidylcholine molecule. As such, DEPC is considered a synthetic lipid, primarily utilized in research and pharmaceutical applications for the formulation of liposomes and the study of lipid bilayers. This technical guide provides an in-depth overview of DEPC, focusing on its synthesis, physicochemical properties, and its significant role in advanced drug delivery systems.

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids that are major components of biological membranes. The diversity of their acyl chain composition dictates the physicochemical properties of these membranes, such as fluidity and permeability. While erucic acid (cis-13-docosenoic acid) is a very-long-chain monounsaturated fatty acid abundant in the seed oils of plants like rapeseed (Brassica napus) and mustard (Brassica juncea), the specific molecule 1,2-Dierucoyl-sn-glycero-3-phosphocholine, where both acyl chains are erucic acid, has not been identified as a naturally occurring compound.

DEPC's unique structure, with its two long, unsaturated acyl chains, imparts specific properties to lipid bilayers, making it a valuable tool for researchers. It is particularly noted for its use in creating stable liposomes and for investigating the influence of very-long-chain fatty acids on membrane characteristics.[1][2] This guide will detail the synthetic nature of DEPC, its key properties, and its applications in drug delivery and biotechnology.

Physicochemical Properties of DEPC

The distinct structure of DEPC contributes to its specific physicochemical characteristics, which are crucial for its applications in forming stable lipid bilayers and liposomes.

Table 1: Physicochemical Properties of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)

| Property | Value | Reference |

| Molecular Formula | C₅₂H₁₀₀NO₈P | [3] |

| Molecular Weight | 898.33 g/mol | |

| CAS Number | 51779-95-4 | [3] |

| Physical Form | White to off-white powder | [4] |

| Boiling Point | 211-214 °C | [4] |

| Solubility | Soluble in ethanol (30 mg/ml) | [3] |

| Purity | ≥98% | [3] |

| Storage Temperature | -20°C |

Synthesis and Experimental Protocols

As a synthetic phospholipid, DEPC is produced through chemical synthesis. The general approach involves the acylation of a glycerol backbone with erucic acid. A common method for synthesizing phosphatidylcholines with defined acyl chains is through the esterification of sn-glycero-3-phosphocholine (GPC).

General Synthesis of 1,2-Diacyl-sn-glycero-3-phosphocholines

A widely used method for the synthesis of phosphatidylcholines is the Steglich esterification, which utilizes a carbodiimide to activate the carboxylic acid for reaction with an alcohol.[5] The following protocol is a general representation for the synthesis of a 1,2-diacyl-sn-glycero-3-phosphocholine, which can be adapted for DEPC using erucic acid.

Experimental Protocol: Synthesis of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) via Steglich Esterification

-

Preparation of the GPC-Silica Complex:

-

Dissolve sn-glycero-3-phosphocholine (GPC) in methanol.

-

Add the GPC solution dropwise to silica gel.

-

Concentrate the mixture under vacuum to obtain a dry GPC-silica complex.[5]

-

-

Esterification Reaction:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the GPC-silica complex, chloroform, erucic acid, N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]

-

The molar ratio of GPC to erucic acid, DCC, and DMAP is critical and should be optimized.

-

Seal the vessel and heat the reaction mixture with stirring for an extended period (e.g., 72 hours) at a controlled temperature (e.g., 45°C).[5]

-

-

Purification:

-

After the reaction is complete, the resulting dicyclohexylurea byproduct is removed by filtration.

-

The crude product is then purified using chromatographic techniques, such as column chromatography on silica gel, to isolate the pure DEPC.

-

Alternatively, sequential recrystallization from appropriate solvents can be employed for purification.[5]

-

Diagram: Synthetic Workflow for DEPC

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells | Semantic Scholar [semanticscholar.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,2-Dierucoyl-Sn-Glycero-3-Phosphocholine DEPC Latest Price, 1,2-Dierucoyl-Sn-Glycero-3-Phosphocholine DEPC Exporter [handomchemical.com]

- 5. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

An In-Depth Technical Guide to 1,2-Didocos-13-enoyl Phosphatidylcholine (DEPC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-didocos-13-enoyl phosphatidylcholine (DEPC), a synthetic phospholipid increasingly utilized in advanced drug delivery systems and membrane protein research. This document details its physicochemical properties, experimental protocols for its application, and an exploration of its potential role in cellular signaling.

Core Properties of 1,2-Didocos-13-enoyl Phosphatidylcholine

1,2-Didocos-13-enoyl phosphatidylcholine, also known as 1,2-dierucoyl-sn-glycero-3-phosphocholine, is a synthetic phospholipid characterized by two C22:1 monounsaturated fatty acyl chains. Its unique structure imparts specific biophysical properties to lipid bilayers, making it a valuable tool in various research and development applications.

| Property | Value | Reference |

| CAS Number | 51779-95-4 | |

| Molecular Weight | 898.33 g/mol | |

| Molecular Formula | C₅₂H₁₀₀NO₈P | |

| Synonyms | DEPC, 1,2-Dierucoyl-sn-glycero-3-phosphocholine, PC(22:1/22:1) | [1] |

| Physical Form | Powder | |

| Purity | ≥98.0% (TLC) | |

| Storage Temperature | -20°C |

Experimental Protocols

The utility of DEPC is primarily demonstrated through its application in the formation of liposomes for drug delivery and the reconstitution of membrane proteins. The following sections provide detailed methodologies for these key experiments.

Preparation of DEPC Liposomes

DEPC's amphiphilic nature allows it to self-assemble into liposomes, which are spherical vesicles that can encapsulate both hydrophilic and hydrophobic therapeutic agents. The following protocol outlines a common method for preparing DEPC liposomes.

1. Thin-Film Hydration Method:

-

Lipid Film Formation: Dissolve DEPC and any other desired lipids (e.g., cholesterol for stability) in a suitable organic solvent such as chloroform in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs). The aqueous buffer can contain the hydrophilic drug to be encapsulated.

-

Size Reduction (Optional but Recommended): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.

2. Liposome Characterization:

A thorough characterization of the prepared liposomes is crucial to ensure their quality and suitability for the intended application.

| Parameter | Common Techniques |

| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) |

| Zeta Potential | Electrophoretic Light Scattering (ELS) |

| Morphology and Lamellarity | Cryo-Transmission Electron Microscopy (Cryo-TEM), Scanning Electron Microscopy (SEM) |

| Encapsulation Efficiency | High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy |

| In Vitro Drug Release | Dialysis, HPLC, UV-Vis Spectroscopy |

| Stability | Differential Scanning Calorimetry (DSC), DLS |

A high-performance liquid chromatography method with evaporative light-scattering detection (HPLC-ELSD) has been developed for the simultaneous quantification of DEPC, dipalmitoyl phosphatidylglycerol (DPPG), and cholesterol in propofol liposomes after alkaline hydrolysis.[2]

Reconstitution of Membrane Proteins in DEPC Liposomes

DEPC liposomes provide a native-like lipid bilayer environment for studying the function of purified membrane proteins.

1. General Reconstitution Protocol:

-

Solubilization: Solubilize the purified membrane protein of interest using a suitable detergent.

-

Mixing: Mix the solubilized protein with pre-formed DEPC liposomes. The lipid-to-protein ratio is a critical parameter that needs to be optimized for each specific protein.

-

Detergent Removal: Gradually remove the detergent from the protein-liposome mixture. This can be achieved through methods such as dialysis, gel filtration, or the use of adsorbent beads (e.g., Bio-Beads). As the detergent is removed, the membrane protein inserts into the lipid bilayer of the liposomes, forming proteoliposomes.

-

Functional Assays: The resulting proteoliposomes can then be used in various functional assays to study the activity of the reconstituted protein.

The reconstitution of membrane proteins into liposomes is a powerful technique for investigating their kinetics, substrate specificity, and protein-protein interactions in a controlled in vitro setting.[3][4]

Signaling Pathways and Logical Relationships

While direct experimental evidence specifically implicating DEPC in defined signaling pathways is limited, its constituent fatty acid, erucic acid, and its nature as a long-chain monounsaturated phospholipid suggest potential interactions with cellular signaling platforms, particularly lipid rafts.

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids.[5] They function as organizing centers for signaling molecules, facilitating efficient signal transduction.[5] The incorporation of long-chain phospholipids like DEPC into cellular membranes could potentially modulate the properties of these rafts, thereby influencing downstream signaling events.

The diagram below illustrates a hypothetical workflow for investigating the influence of DEPC on a generic signaling pathway involving a G protein-coupled receptor (GPCR) localized in a lipid raft.

Experimental Workflows in Detail

The following diagrams, rendered in DOT language, provide a more granular view of the key experimental procedures discussed in this guide.

Liposome Preparation via Thin-Film Hydration and Extrusion

This workflow is a standard and widely used method for producing unilamellar liposomes with a controlled size distribution.

Membrane Protein Reconstitution into DEPC Liposomes

This diagram outlines the process of incorporating a purified membrane protein into a DEPC lipid bilayer, a critical step for in vitro functional studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Simultaneous Quantification of DPPG, DEPC and Cholesterol in Propofol Liposome by HPLC-ELSD Using Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of the DEPC in liposomes by LC-MS (assay) â Vitas Analytical Services [vitas.no]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Solubility Profile of 1,2-Dierucoyl-sn-glycero-3-phosphocholine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) in various organic solvents. A thorough understanding of the solubility characteristics of this long-chain phospholipid is essential for its application in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles, as well as in membrane biology research. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of the role of such lipids in cellular signaling.

Quantitative Solubility Data

The solubility of 1,2-Dierucoyl-sn-glycero-3-phosphocholine is influenced by its long erucic acid acyl chains, which contribute to its overall lipophilicity. The following table summarizes the available quantitative and qualitative solubility data for DEPC in common organic solvents.

| Solvent | Quantitative Solubility | Qualitative Description | Conditions |

| Ethanol | 30 mg/mL[1] | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[2] | Slightly Soluble | Requires sonication and heating to 60°C[2] |

| Chloroform | Not Available | Slightly Soluble[3] | Not Specified |

| Methanol | Not Available | Slightly Soluble[3] | Not Specified |

Experimental Protocols for Solubility Determination

For researchers who need to determine the solubility of DEPC in specific solvent systems, the isothermal shake-flask method followed by gravimetric analysis is a reliable approach. Additionally, methods for the extraction and quantification of phospholipids can be adapted for solubility studies.

Isothermal Shake-Flask Method with Gravimetric Analysis

This method is considered a gold standard for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the equilibrium solubility of DEPC in a given organic solvent at a specific temperature.

Materials:

-

1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) powder

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass vials

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of DEPC powder to a series of glass vials.

-

Solvent Addition: Add a known volume of the organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved DEPC to settle. For colloidal suspensions, centrifugation may be necessary.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a compatible filter to remove any undissolved particles.

-

Solvent Evaporation: Dispense the filtered aliquot into a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen or in a drying oven at a temperature that will not degrade the DEPC.

-

Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the vial containing the dried DEPC residue.

-

Calculation: The solubility is calculated by determining the mass of the dissolved DEPC in the known volume of the solvent and is typically expressed in mg/mL or g/100 mL.

Lipid Extraction and Quantification for Solubility Determination

This protocol, adapted from standard lipid extraction methods, can be used to determine the concentration of DEPC in a saturated solution.

Objective: To quantify the amount of DEPC dissolved in a solvent at saturation.

Materials:

-

Saturated solution of DEPC in the solvent of interest

-

Chloroform/methanol mixture (e.g., 2:1 v/v)

-

Deionized water

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

Analytical balance

Procedure:

-

Sample Preparation: Prepare a saturated solution of DEPC as described in the shake-flask method (steps 1-4).

-

Extraction: Take a known volume of the clear, saturated supernatant and add it to a larger volume of a chloroform/methanol mixture. Add deionized water to induce phase separation.

-

Phase Separation: Vortex the mixture and then centrifuge to achieve a clear separation of the organic and aqueous layers.

-

Isolation of Lipid: Carefully remove the lower organic phase, which contains the DEPC.

-

Solvent Removal: Evaporate the solvent from the organic phase using a rotary evaporator or a stream of nitrogen.

-

Quantification: Weigh the dried lipid residue to determine the mass of DEPC that was dissolved in the initial volume of the solvent.

Signaling Pathways and Logical Relationships

While 1,2-Dierucoyl-sn-glycero-3-phosphocholine is not typically a direct signaling molecule, its presence in cell membranes can influence the function of membrane-associated proteins involved in signal transduction. The physical properties of the lipid bilayer, such as thickness and fluidity, which are influenced by the acyl chain length and saturation of constituent phospholipids like DEPC, can modulate the activity of receptors and enzymes.

Phospholipids, in general, are central to many signaling pathways. A prominent example is the phosphoinositide pathway, where derivatives of phosphatidylinositol are key second messengers.

Caption: A diagram of a general phospholipid-mediated signaling pathway.

The following diagram illustrates a logical workflow for the experimental determination of DEPC solubility.

Caption: A workflow diagram for determining DEPC solubility.

References

A Technical Guide to the Biophysical Properties of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is an unsaturated phospholipid notable for its long 22-carbon acyl chains derived from erucic acid, with a cis double bond at the C13 position.[1][2] Its chemical structure, specifically the long unsaturated acyl chains, imparts distinct biophysical properties, making it a valuable component in the formulation of liposomes and other lipid-based nanoparticles for research and therapeutic applications.[1] This guide provides an in-depth overview of the core biophysical characteristics of DEPC, with a focus on its phase transition behavior. The methodologies for characterization and key quantitative data are presented to support its application in membrane fluidity studies, drug delivery systems, and research on protein-lipid interactions.[1]

Core Biophysical Properties

The most critical biophysical parameter for a phospholipid in the context of drug delivery and membrane studies is its main phase transition temperature (Tₘ). This temperature marks the transition of the lipid bilayer from a tightly packed, ordered gel phase (Lβ') to a disordered, fluid liquid-crystalline phase (Lα).[3] In the liquid-crystalline state, the membrane becomes more dynamic and permeable. For DEPC, this transition occurs at a significantly low temperature due to the presence of the cis double bonds in its long acyl chains, which disrupt ordered packing.

Quantitative Data Summary

The key thermodynamic parameter for DEPC is summarized below. This value is critical for determining the physical state of DEPC-containing membranes under physiological or experimental conditions.

| Parameter | Value | Method | Reference |

| Main Phase Transition Temperature (Tₘ) | ~ -15°C to -20°C | DSC | [1] |

| Molecular Weight | 898.33 g/mol | - | [4] |

| Chemical Formula | C₅₂H₁₀₀NO₈P | - | [4] |

Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the thermotropic properties of lipid bilayers.[3][5] It measures the heat flow associated with the phase transition, providing precise values for the Tₘ and the enthalpy of the transition (ΔH).

Principle

A lipid dispersion and a reference (buffer) are heated at a constant rate.[3] As the lipid transitions from the gel to the liquid-crystalline phase, it absorbs heat (an endothermic process).[3] The DSC instrument detects this heat uptake as a peak in the thermogram, where the peak maximum corresponds to the Tₘ.[3]

Materials and Equipment

-

1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) powder

-

Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Differential Scanning Calorimeter (e.g., Nano DSC)[6]

-

Vortex mixer

-

Water bath or extruder set to a temperature above Tₘ[6]

-

Round-bottom flask[3]

Step-by-Step Methodology

-

Lipid Film Preparation:

-

Dissolve a known quantity of DEPC in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent in a round-bottom flask under a stream of inert gas (e.g., nitrogen) to form a thin, uniform lipid film on the flask wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration and Vesicle Formation:

-

Pre-warm the aqueous buffer to a temperature above the expected Tₘ of the lipid.[3] For DEPC, room temperature is sufficient.

-

Add the pre-warmed buffer to the flask containing the dry lipid film to achieve a final lipid concentration typically between 1-10 mg/mL.[3]

-

Hydrate the film by gentle agitation (e.g., vortexing) for an extended period (1-2 hours) to form multilamellar vesicles (MLVs).[3][6]

-

-

(Optional) Unilamellar Vesicle (LUV) Preparation:

-

For a more homogenous sample, the MLV suspension can be extruded to form large unilamellar vesicles (LUVs).

-

The extruder is set to a temperature well above the Tₘ.[6]

-

The MLV suspension is passed repeatedly (e.g., 10-20 times) through polycarbonate filters with a defined pore size (e.g., 100 nm).[6]

-

-

DSC Measurement:

-

Load the prepared lipid vesicle suspension into a sample pan and an equal volume of the buffer into the reference pan.

-

Place both pans into the DSC cell.[3]

-

Equilibrate the system at a starting temperature well below the expected Tₘ (e.g., -40°C for DEPC).

-

Heat the sample at a constant, slow scan rate (e.g., 1-2°C/min) to a final temperature well above the Tₘ (e.g., 10°C).[3]

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating scan to ensure the reversibility of the transition.[3]

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline thermogram from the sample thermogram to correct for instrumental heat capacity differences.[3]

-

The Tₘ is identified as the temperature at the peak maximum of the endothermic transition.[3]

-

The enthalpy of the transition (ΔH) is calculated from the area under the peak.[3]

-

Visualizations

Diagram of the Phospholipid Phase Transition

The following diagram illustrates the change in the physical state of the DEPC bilayer as it is heated through its phase transition temperature.

Caption: State transition of DEPC lipid bilayer with temperature change.

Experimental Workflow for DSC Analysis

This diagram outlines the key steps involved in preparing a lipid sample and analyzing it using Differential Scanning Calorimetry.

Caption: Workflow for DSC analysis of phospholipid phase transition.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

The Pivotal Role of 1,2-Dierucoyl-sn-glycero-3-phosphocholine in Cell Membrane Dynamics: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC), a unique phospholipid, and its significant role in the structure and function of cell membranes. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the biophysical properties of DEPC, its influence on membrane characteristics, and its interactions with other membrane components.

Introduction to 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC)

1,2-Dierucoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine molecule distinguished by its two long, unsaturated erucic acid acyl chains (22:1). This structural feature imparts distinct biophysical properties to the lipid bilayers it forms, influencing membrane fluidity, thickness, and permeability. Its ability to form stable bilayers makes it a valuable component in the creation of model cell membranes for studying lipid-protein interactions and membrane transport mechanisms.[1]

Biophysical Properties of DEPC Membranes

The unique structural characteristics of DEPC give rise to specific thermotropic behaviors in hydrated bilayers. Understanding these properties is crucial for predicting its behavior in model and biological membranes.

Phase Transition Behavior

DEPC bilayers exhibit a main phase transition temperature (Tm) from a gel-like state to a fluid liquid-crystalline state at approximately 11.1 °C . A subtransition has also been reported at 9.0 °C .[2] This low phase transition temperature, a consequence of the cis-double bonds in its long acyl chains, means that at physiological temperatures, DEPC-containing membranes are in a highly fluid state.

| Property | Value | Reference |

| Main Transition Temperature (Tm) | 11.1 °C | [2] |

| Subtransition Temperature | 9.0 °C | [2] |

Influence of DEPC on Membrane Characteristics

The incorporation of DEPC into a lipid bilayer significantly modulates the physical and functional properties of the membrane.

Membrane Fluidity and Permeability

The presence of the long, unsaturated erucic acid chains in DEPC introduces a high degree of fluidity into the membrane. This increased fluidity can, in turn, influence the permeability of the bilayer. Studies have shown that liposomes composed of DEPC can exhibit high activity for encapsulated enzymes, with their permeability being further enhanced by external factors such as gas-liquid flow. This suggests that DEPC-containing membranes can be engineered to have tunable permeability properties.

Interactions with Other Membrane Components

The behavior of DEPC in a biological context is heavily influenced by its interactions with other lipids, most notably cholesterol, and its potential role in the formation of specialized membrane domains.

Interaction with Cholesterol

While specific quantitative data on the interaction between DEPC and cholesterol are limited, the general principles of cholesterol-phospholipid interactions can be applied. Cholesterol is known to modulate the fluidity of lipid bilayers. In fluid-phase membranes, such as those containing DEPC at physiological temperatures, cholesterol typically has an ordering effect, decreasing the mobility of the acyl chains. The precise nature and phase behavior of DEPC-cholesterol mixtures would require further investigation, potentially through techniques like differential scanning calorimetry (DSC).

Role in Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are typically in a liquid-ordered (Lo) phase. Given DEPC's inherent tendency to form fluid, liquid-disordered (Ld) phases, it is not expected to be a primary component of lipid rafts. However, its presence in the surrounding membrane could influence the formation, stability, and dynamics of these domains.

Experimental Protocols

The study of DEPC-containing membranes relies on the preparation of well-defined model systems and their characterization using various biophysical techniques.

Preparation of DEPC-Containing Liposomes

The thin-film hydration method is a common technique for preparing liposomes. Due to DEPC's low phase transition temperature, all hydration and extrusion steps should be performed above 11.1 °C to ensure the lipids are in the fluid phase.

Protocol for Small Unilamellar Vesicles (SUVs) and Large Unilamellar Vesicles (LUVs):

-

Lipid Film Formation: Dissolve 1,2-Dierucoyl-sn-glycero-3-phosphocholine (and other lipids if preparing a mixed system) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer of choice by vortexing or gentle agitation. The hydration temperature should be maintained above the phase transition temperature of all lipid components. This process results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Sonication for SUVs): The MLV suspension can be sonicated using a probe or bath sonicator to produce small unilamellar vesicles.

-

Size Reduction (Extrusion for LUVs): To obtain vesicles with a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process should be repeated an odd number of times (typically 11-21 passes) to ensure a homogenous population of LUVs.

Differential Scanning Calorimetry (DSC) of DEPC Liposomes

DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers and the effect of other molecules, like cholesterol, on this behavior.

Experimental Workflow:

-

Sample Preparation: Prepare a concentrated suspension of multilamellar vesicles (MLVs) of the desired lipid composition.

-

Calorimetric Scan: Load the lipid suspension into a DSC sample pan and an equal volume of the corresponding buffer into a reference pan.

-

Data Acquisition: Scan the sample over a temperature range that encompasses the phase transition of the lipids (e.g., from 0 °C to 25 °C for pure DEPC). The heating and cooling rates are typically controlled (e.g., 1-5 °C/min).

-

Data Analysis: The resulting thermogram will show peaks corresponding to the enthalpy changes at the phase transitions. The peak maximum indicates the transition temperature (Tm), and the area under the peak corresponds to the transition enthalpy (ΔH).

Visualizing Methodologies and Concepts

To aid in the understanding of the experimental processes and the structural properties of DEPC, the following diagrams are provided.

Conclusion

1,2-Dierucoyl-sn-glycero-3-phosphocholine is a phospholipid with unique properties conferred by its long, unsaturated acyl chains. Its low phase transition temperature and high fluidity make it a valuable tool for creating model membranes that mimic the dynamic nature of biological membranes. Further research is warranted to fully elucidate its interactions with other membrane components, such as cholesterol, and to quantify its impact on membrane thickness, permeability, and the function of embedded proteins. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals working with this important lipid.

References

discovery and history of long-chain phosphatidylcholines

An In-depth Technical Guide to the Discovery and History of Long-Chain Phosphatidylcholines

Introduction

Phosphatidylcholines (PC) are a class of phospholipids that represent a fundamental component of biological membranes in most animal and plant cells.[1][2] These amphipathic molecules, possessing a hydrophilic choline headgroup and a hydrophobic tail of two fatty acids linked to a glycerol backbone, are critical for maintaining the structural integrity and fluidity of cell membranes.[1][3] The term "long-chain" typically refers to the fatty acid constituents, which can vary significantly in length and degree of saturation. This variation is crucial, as the fatty acid composition dictates the physical properties of the membrane and serves as a reservoir for biologically active molecules.[4] This guide provides a comprehensive overview of the historical discovery, biosynthetic pathways, signaling roles, and analytical methodologies related to long-chain phosphatidylcholines for researchers, scientists, and drug development professionals.

Historical Discovery and Characterization

The journey to understanding phosphatidylcholines began in the mid-19th century, marking a pivotal moment in the study of brain and tissue chemistry.[1][5]

-

1846-1847: The Discovery of "Lecithin" : French chemist and pharmacist Théodore Nicolas Gobley was the first to isolate a phosphorus-containing lipid from egg yolk.[5][6] He named this substance "lecithin," derived from the Greek word for egg yolk, "lekithos".[2][6][7] Gobley later isolated the same substance from various other sources, including brain tissue, demonstrating its wide distribution in the animal kingdom.[1]

-

1862: Identification of Choline : Adolph Strecker, while studying the composition of bile, heated lecithin and isolated a novel nitrogenous chemical which he named "choline," from the Greek word for bile, "chole".[7][8] This was a crucial step towards elucidating the complete chemical structure of lecithin.

-

1874: The First Complete Structure : Gobley, building on his own work and Strecker's discovery of choline, proposed the first complete chemical structure for lecithin, correctly identifying its components as one molecule each of oleic acid, margaric acid (now known as heptadecanoic acid), glycerophosphoric acid, and choline.[2][7]

-

1884: Distinguishing Lecithin and Cephalin : Johann Ludwig Wilhelm Thudichum, a German biochemist, further refined the classification of these lipids. He separated two types of "phosphatides" from the brain based on their solubility in alcohol. The fraction soluble in alcohol he identified as lecithin (phosphatidylcholine), while the insoluble fraction he named "cephalin," which was later identified as primarily phosphatidylethanolamine.[6][9]

The following diagram illustrates the key milestones in the discovery of phosphatidylcholines.

Biosynthesis of Long-Chain Phosphatidylcholines

Mammalian cells synthesize phosphatidylcholines primarily through two distinct pathways: the CDP-choline (Kennedy) pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.

The CDP-Choline (Kennedy) Pathway

First identified by Eugene P. Kennedy in 1956, the CDP-choline pathway is the predominant mechanism for PC synthesis in all mammalian cells.[10][11] The pathway involves three key enzymatic steps:

-

Choline Phosphorylation : Exogenous choline is transported into the cell and phosphorylated by choline kinase (CK) to form phosphocholine.[10]

-

CDP-Choline Synthesis : The rate-limiting step is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), which activates phosphocholine with cytidine triphosphate (CTP) to form CDP-choline.[10]

-

Phosphatidylcholine Synthesis : Finally, choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) backbone to yield phosphatidylcholine.[10]

The PEMT Pathway

In the liver, an alternative pathway exists where phosphatidylcholine is synthesized via the sequential methylation of phosphatidylethanolamine (PE).[12][13] This process is catalyzed by a single enzyme, phosphatidylethanolamine N-methyltransferase (PEMT), and uses S-adenosylmethionine (SAM) as the methyl donor.[1][13] This pathway is responsible for approximately 30% of PC synthesis in the liver and is the only endogenous pathway for de novo choline biosynthesis in mammals.[13]

Role in Cell Signaling

Phosphatidylcholines are not merely structural molecules; they are also precursors to critical second messengers. The hydrolysis of phospholipids by various phospholipase enzymes initiates intracellular signaling cascades. While the most well-known pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG), a similar process can utilize PC.[9][14] PC-specific phospholipases (PC-PLC) can cleave PC to generate phosphocholine and DAG, a key activator of Protein Kinase C (PKC).[15]

Quantitative Data: Fatty Acid Composition

The functionality of phosphatidylcholines is heavily influenced by the length and saturation of their esterified fatty acids. Long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), are particularly important for membrane fluidity and as precursors to signaling molecules.[4][16] The tables below summarize the typical fatty acid composition of PC from various biological sources.

Table 1: Fatty Acid Composition of Egg Yolk Phosphatidylcholine

| Fatty Acid | Notation | Content (%) |

|---|---|---|

| Myristic acid | C14:0 | 0.23[5] |

| Pentadecanoic acid | C15:0 | 0.10[5] |

| Palmitic acid | C16:0 | ~12 |

| Oleic acid | C18:1 | 57.80[5] |

| Linoleic acid | C18:2 | ~15 |

| Docosahexaenoic acid (DHA) | C22:6 | Variable, can be low[17] |

Note: Data compiled from multiple sources; values are approximate.[5][17] In some studies, the total unsaturated fatty acid content of egg yolk PC can range from 41.2% to 53.3%.[17]

Table 2: Major Molecular Species of Soybean Phosphatidylcholine

| Molecular Species | Fatty Acid Composition | Content (%) |

|---|---|---|

| (18:2-18:2)PC | Linoleic - Linoleic | 34.0[18] |

| (16:0-18:2)PC | Palmitic - Linoleic | 20.8[18] |

| (18:1-18:2)PC | Oleic - Linoleic | 16.3[18] |

| (18:0-18:2)PC | Stearic - Linoleic | 3.2[18] |

| (16:0-18:3)PC | Palmitic - Linolenic | 2.8[18] |

Source: Adapted from ResearchGate, Fractionation of soybean phospholipids.[18]

Table 3: Common Long-Chain PUFAs in Brain and Marine PC

| Fatty Acid | Notation | Common Source |

|---|---|---|

| Arachidonic Acid (AA) | C20:4 (n-6) | Brain, Egg Yolk[11] |

| Eicosapentaenoic Acid (EPA) | C20:5 (n-3) | Marine (Fish, Krill, Sea Cucumber)[11][16] |

| Docosahexaenoic Acid (DHA) | C22:6 (n-3) | Marine (Fish, Krill, Squid), Brain[11][16] |

Experimental Protocols

The methodologies for studying phosphatidylcholines have evolved from classical extraction techniques to sophisticated chromatographic and mass spectrometric analyses.

Classical Isolation Protocol (Gobley, ~1846)

The original method used by Théodore Gobley to isolate lecithin provides historical context for early lipid chemistry.

-

Dehydration : The starting material (e.g., egg yolk) was thoroughly dehydrated to remove water.[1]

-

Solvent Extraction : The dried material was extracted with a hot solvent, such as boiling ether or alcohol.[1]

-

Separation : The extract was evaporated, yielding an oily liquid and a viscous substance. The desired "lecithin" was separated from the oil by hot filtration, where it was retained on the filter.[1]

-

Purification (Later Developments) : Later methods involved neutralization with limewater to form a calcium derivative, which could be separated and then decomposed with oxalic acid to yield a purer product.

Modern Analysis of Long-Chain PC by HPLC-MS/MS

Modern analysis allows for the detailed characterization and quantification of individual molecular species of PC, including those with very-long-chain polyunsaturated fatty acids (VLC-PUFAs).[19]

Objective : To separate, identify, and quantify long-chain PC molecular species from a biological sample (e.g., retina, plasma).

Methodology :

-

Lipid Extraction : Lipids are extracted from the tissue homogenate using a solvent system like chloroform/methanol (Folch method) or hexane/isopropanol. The supernatant containing the lipids is collected.

-

Chromatographic Separation : The lipid extract is injected into a High-Performance Liquid Chromatography (HPLC) system.

-

Column : A normal-phase silica gel column or a reverse-phase C18 column is typically used.[19][20] Normal-phase chromatography separates lipid classes based on headgroup polarity.[19]

-

Mobile Phase : A gradient elution is employed. For a silica column, this might be a gradient of hexane/isopropanol/water with an ammonium formate additive.[19] For a C18 column, a mobile phase of methanol/water is common.[20]

-

Flow Rate : A typical flow rate is 1 mL/min.[20]

-

-

Detection and Identification : The HPLC eluent is directed to an Electrospray Ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).

-

Ionization : ESI is used to generate intact molecular ions, often in both positive ([M+H]⁺) and negative ([M+H-CH₃]⁻) modes.

-

Mass Analysis : A high-resolution mass analyzer (e.g., Orbitrap, TOF) determines the exact mass of the parent ion, allowing for molecular formula prediction.

-

Fragmentation (MS/MS) : Collision-Induced Dissociation (CID) is used to fragment the parent ions. The resulting fragment ions provide structural information, including the identity and position (sn-1/sn-2) of the fatty acyl chains.[19]

-

-

Quantification : The abundance of each PC species is determined by the peak intensity or area from the mass chromatogram. Calibration curves using known standards are used for absolute quantification.[19]

Conclusion

From its initial discovery as a curious phosphorus-containing fat in egg yolk, phosphatidylcholine has been revealed as a molecule of immense biological importance. The pioneering work of 19th-century chemists laid the foundation for understanding its structure, while 20th-century biochemists elucidated its complex biosynthetic and signaling pathways. Today, advanced analytical techniques enable researchers to probe the vast diversity of long-chain phosphatidylcholine species, linking specific fatty acid compositions to membrane dynamics, cell signaling, and disease pathology. This deep understanding continues to drive innovation in nutrition, pharmacology, and drug delivery, underscoring the enduring relevance of this foundational biomolecule.

References

- 1. earthwormexpress.com [earthwormexpress.com]

- 2. Long-chain polyunsaturated fatty acid-containing phosphatidylcholines predict survival rate in patients after heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inactivation of phosphatidylethanolamine N-methyltransferase-2 in aflatoxin-induced liver cancer and partial reversion of the neoplastic phenotype by PEMT transfection of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Théodore Nicolas Gobley - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 11. Effects of different fatty acids composition of phosphatidylcholine on brain function of dementia mice induced by scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disruption of the murine gene encoding phosphatidylethanolamine N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 15. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of different fatty acids composition of phosphatidylcholine on brain function of dementia mice induced by scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative Analysis of Egg Yolk Phospholipid Unsaturation and Its Impact on Neural Health in Alzheimer Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identification and quantification of phosphatidylcholines containing very-long-chain polyunsaturated fatty acid in bovine and human retina using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bio.libretexts.org [bio.libretexts.org]

A Comprehensive Technical Guide to Diethyl Pyrocarbonate (DEPC): Chemical Properties, Structure, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyrocarbonate (DEPC), also known as diethyl dicarbonate, is a potent, yet unstable, chemical reagent widely employed in molecular biology and biochemistry.[1] Its primary and most critical application is the inactivation of ribonuclease (RNase) enzymes, which are notoriously resilient and ubiquitous, posing a significant threat to the integrity of RNA during experimental procedures.[1][2] This technical guide provides an in-depth overview of the chemical formula, structure, and properties of DEPC. It further details its mechanism of action as an RNase inhibitor, provides comprehensive experimental protocols for its use, and outlines important safety considerations for laboratory personnel.

Chemical Formula and Structure

DEPC is the diethyl ester of dicarbonic acid.[3][4] Its chemical structure is characterized by two ethyl groups attached to a pyrocarbonate backbone.

Chemical Formula: C₆H₁₀O₅[1][3]

Molecular Structure:

Caption: Chemical structure of Diethyl Pyrocarbonate (DEPC).

IUPAC Name: Diethyl dicarbonate[1]

Physicochemical Properties

A summary of the key physicochemical properties of DEPC is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₆H₁₀O₅ | [1][3][5] |

| Molar Mass | 162.141 g·mol⁻¹ | [1][3][5] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.101 g/mL at 25 °C | [1][4][6] |

| 1.121 g/mL at 20 °C | [1][6] | |

| Boiling Point | 93-94 °C at 18 mmHg | [4][6][7] |

| Decomposition Temperature | 155 °C | [4][8][9] |

| Refractive Index | n20/D 1.398 | [6][7] |

| Solubility in Water | Limited (~0.1%) | [5] |

| Solubility in Organic Solvents | Soluble in alcohols, esters, and ketones | [5] |

Mechanism of Action as an RNase Inhibitor

DEPC is a strong, non-specific inhibitor of RNases.[10] It achieves this by covalently modifying the side chains of specific amino acid residues within the enzyme, particularly the imidazole ring of histidine.[1][2] This modification, known as carbethoxylation, irreversibly inactivates the RNase by altering the structure of its active site.[2] While histidine is the primary target, DEPC can also react with other nucleophilic residues such as lysine, cysteine, and tyrosine.[1][2]

Caption: Mechanism of RNase inactivation by DEPC.

Instability and Decomposition

DEPC is highly unstable in aqueous solutions and undergoes hydrolysis to form ethanol and carbon dioxide.[1][8][9] This decomposition is accelerated in the presence of nucleophiles and at higher pH.[2] The instability of DEPC is a crucial aspect of its application, as the final treated solutions should be free of residual DEPC, which can modify purine residues in RNA.[1][11]

Caption: Hydrolysis of DEPC in aqueous solution.

Due to its reactivity, DEPC cannot be used with buffers containing primary amines, such as Tris and HEPES, as it will react with the buffer components rather than the RNases.[1][12] Buffers such as phosphate-buffered saline (PBS) and MOPS are compatible with DEPC treatment.[1]

Experimental Protocols

The following are detailed protocols for the use of DEPC in rendering solutions and equipment RNase-free.

Preparation of DEPC-Treated Water

This is the most common application of DEPC in a molecular biology laboratory.

-

Preparation: Add 1 ml of DEPC to 1 liter of high-purity water (e.g., Milli-Q) in a glass bottle. This creates a 0.1% (v/v) solution.[1][9]

-

Dissolution: Stir or shake the solution vigorously to dissolve the DEPC, which will initially appear as small globules.[8][9]

-

Incubation: Incubate the solution for at least 2 hours at 37°C or overnight at room temperature to allow the DEPC to inactivate any contaminating RNases.[1][2]

-

Inactivation of DEPC: Autoclave the treated water for at least 15 minutes to inactivate the remaining DEPC by hydrolysis.[1][2][9] The sweet, fruity odor sometimes detected after autoclaving is due to the formation of volatile esters from the ethanol byproduct.[10]

Caption: Experimental workflow for preparing DEPC-treated water.

Treatment of Glassware and Plasticware

-

Preparation: Fill the items to be treated with a 0.1% DEPC solution. For surfaces, wipe thoroughly with the solution.

-

Incubation: Allow the items to incubate for at least one hour at room temperature.[13]

-

Removal of DEPC: Drain the DEPC solution and autoclave the items to inactivate any residual DEPC.[13]

Safety and Handling Precautions

DEPC is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: DEPC is a suspected carcinogen and is harmful if swallowed.[14][15]

-

Reactivity: It is a powerful acylating agent and can react with biological macromolecules.[12]

-

Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling DEPC.[16] All manipulations should be performed in a chemical fume hood.[12]

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and ammonia.[16][17] Reaction with ammonia can produce urethane, a potent carcinogen.[8][9][18]

-

Storage: DEPC is sensitive to moisture and should be stored in a tightly sealed container at 2-8°C.[6][19] To prolong its shelf life, the headspace of the bottle can be flushed with an inert gas like nitrogen or argon after each use.[18]

Conclusion

DEPC remains an indispensable tool for researchers working with RNA. Its ability to effectively and irreversibly inactivate RNases is critical for maintaining the integrity of RNA samples. However, its use requires a thorough understanding of its chemical properties, including its inherent instability and reactivity. By following established protocols and adhering to strict safety guidelines, researchers can safely and effectively utilize DEPC to create an RNase-free environment, thereby ensuring the reliability and success of their RNA-based experiments.

References

- 1. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Diethyl Pyrocarbonate | C6H10O5 | CID 3051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. cephamls.com [cephamls.com]

- 6. 焦碳酸二乙酯 96% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. usbio.net [usbio.net]

- 8. nbsbio.co.uk [nbsbio.co.uk]

- 9. biofargo.com [biofargo.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. How does DEPC work to inactivate RNases - General Lab Techniques [protocol-online.org]

- 12. DEPC-Treated Water – Cellseco [cellseco.com]

- 13. researchgate.net [researchgate.net]

- 14. zellx.de [zellx.de]

- 15. geneticeducation.co.in [geneticeducation.co.in]

- 16. americanbio.com [americanbio.com]

- 17. Diethyl pyrocarbonate | 1609-47-8 [chemicalbook.com]

- 18. biobasic.com [biobasic.com]

- 19. goldbio.com [goldbio.com]

Methodological & Application

Application Notes and Protocols for 1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals